Duroquinone

Description

Significance of Duroquinone as a Model Quinone in Electron Transfer Systems

Duroquinone's significance as a model quinone lies in its ability to participate in one- and two-electron transfer reactions, forming semiquinone radical anions and hydroquinones, respectively. acs.org This makes it an excellent analogue for the more complex quinones found in biological electron transport chains, such as ubiquinone and plastoquinone (B1678516). scispace.compsu.edu By studying electron transfer involving duroquinone in simplified model systems, researchers can gain insights into the mechanisms that govern energy conversion in photosynthesis and respiration. psu.edupsu.eduacs.org

Studies utilizing duroquinone have explored photoinduced electron transfer in various model systems. For instance, investigations into photoinduced electron transfer in a model system of vitamin E and duroquinone have been conducted using time-dependent density functional theory and femtosecond spectroscopy. aip.orgacs.org These studies revealed that photoexcitation can directly lead to charge transfer states and that the presence of duroquinone can significantly reduce the lifetime of excited states of other molecules due to electron transfer. aip.orgacs.org Duroquinone has also been employed in studies of photoinduced electron transfer from donors like rubrene (B42821) in different solvents to understand the influence of solvent structure and dynamics on electron transfer rates. psu.edustanford.edu Furthermore, duroquinone has been used as an electron acceptor in studies involving porphyrin-quinone pairs to construct electron transfer models. psu.edu Its role as an electron acceptor has also been investigated in the photooxidation of ascorbic acid. cdnsciencepub.com In micellar solutions, duroquinone has been used in photoinduced electron transfer reactions with molecules like zinc porphyrin to model photosynthetic systems and study the dynamics of intermediate species. oup.com

Historical Context of Duroquinone Research and its Evolution

The study of quinones, including duroquinone, in the context of electrochemistry and electron transfer has a history spanning over 100 years. escholarship.org Early research focused on the fundamental electrochemical properties of quinones. escholarship.org Over time, the focus evolved to understand the intricate relationship between electron transfer reactions, proton transfer reactions, and hydrogen bonding in these systems. escholarship.org Duroquinone, with its relatively simple structure compared to biological quinones, became a valuable tool for these investigations. Its use as a model allowed researchers to isolate and study specific aspects of electron transfer that are relevant to biological processes. The development of advanced spectroscopic techniques, such as time-resolved CIDEP and femtosecond spectroscopy, further propelled the use of duroquinone in studying the dynamics of electron transfer and the formation of radical intermediates. acs.orgcdnsciencepub.com Historically, studies involving porphyrin-quinone pairings, which often included duroquinone analogues, aimed to mimic the charge separation processes found in photosynthetic reaction centers. psu.edu

Scope and Objectives of Current Duroquinone Academic Investigations

Current academic investigations involving duroquinone continue to leverage its utility as a model compound for electron transfer studies. A primary objective is to deepen the understanding of electron and proton coupled electron transfer mechanisms in various environments, including solutions and organized assemblies like micelles. escholarship.orgresearchgate.net Researchers are using advanced computational methods, such as density functional theory, alongside experimental techniques to gain detailed insights into the electronic structure and reaction pathways involved in duroquinone redox chemistry. acs.orgaip.org

Specific areas of current research include:

Investigating photoinduced electron transfer dynamics in increasingly complex model systems that mimic biological environments or artificial light-harvesting systems. aip.orgacs.orgoup.com

Exploring the influence of solvent properties, molecular structure, and intermolecular interactions on the rates and efficiencies of electron transfer reactions involving duroquinone. psu.edustanford.edu

Utilizing duroquinone in studies of radical pair dynamics and interactions, often employing techniques like EPR spectroscopy. oup.comresearchgate.net

Studying the electrochemical behavior of duroquinone to understand its reduction processes and the factors affecting its redox potential. acs.orgescholarship.org

Investigating the potential formation of duroquinone as a thermal degradation product in certain contexts and its subsequent chemical reactivity, such as its role in generating reactive oxygen species. nih.gov

Employing duroquinone as an electron acceptor to modulate electron transport in biological systems like cyanobacteria, aiding in the study of stress response mechanisms. biorxiv.org

These investigations aim to build a comprehensive picture of how quinone-mediated electron transfer occurs, contributing to fields ranging from fundamental physical chemistry to the development of new energy technologies and the understanding of biological processes.

Structure

3D Structure

Properties

IUPAC Name |

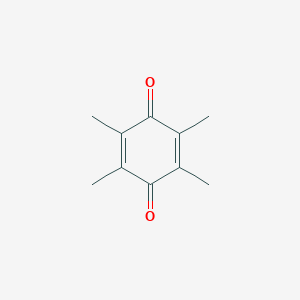

2,3,5,6-tetramethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMKWBHYPYBEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200659 | |

| Record name | Duroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Duroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14064 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00288 [mmHg] | |

| Record name | Duroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14064 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

527-17-3 | |

| Record name | Duroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Duroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Duroquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01927 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Duroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Duroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DUROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0Q8791R69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Duroquinone

Advanced Synthetic Routes to Duroquinone

The preparation of duroquinone can be achieved through multiple synthetic pathways, starting from readily available precursors like durene or tetramethylphenols. These methods leverage fundamental reactions such as oxidation, nitration, and reduction.

One classical route to duroquinone involves the oxidation of its corresponding hydroquinone (B1673460), durenol (2,3,5,6-tetramethylphenol). A historical method details a multi-step process beginning with durenol. orgsyn.org This process involves coupling the phenol (B47542) with diazotized sulfanilic acid to form an azo dye. Subsequent reduction of this dye yields an aminophenol, which is then oxidized to produce the final duroquinone product. orgsyn.org

More direct oxidation methods are also employed for substituted phenols. For instance, the selective oxidation of 2,3,6-trimethylphenol (B1330405) to 2,3,5-trimethyl-1,4-benzoquinone, a key intermediate for Vitamin E synthesis, has been extensively studied using heterogeneous cobalt catalysts with dioxygen as the oxidant. rsc.org This highlights the general strategy of phenol oxidation to access quinone structures.

A common and well-documented laboratory-scale synthesis of duroquinone starts with durene (1,2,4,5-tetramethylbenzene). This multi-step pathway involves nitration, followed by reduction and subsequent oxidation. wikipedia.orgresearchgate.net

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1. Nitration | Durene | Fuming HNO₃, H₂SO₄, Chloroform | Dinitrodurene | 92–94% |

| 2. Reduction | Dinitrodurene | SnCl₂, HCl, Acetic Acid | Diaminodurene tin complex | 97% |

| 3. Oxidation | Diaminodurene tin complex | FeCl₃, HCl, H₂O | Duroquinone | 90% |

Organometallic chemistry offers alternative routes to duroquinone and its complexes. One approach involves the direct oxidation of durene using hydrogen peroxide in the presence of a catalytic amount of methyltrioxorhenium (MTO), which can lead to a high conversion to duroquinone. researchgate.net

Another distinct organometallic synthesis yields an iron tricarbonyl complex of duroquinone. This is achieved through the carbonylation of 2-butyne (B1218202) using iron pentacarbonyl, which results in the formation of (η²,η²-C₆(CH₃)₄O₂)Fe(CO)₃. wikipedia.org

Synthesis of Duroquinone Derivatives and Analogues

The duroquinone scaffold can be modified, or the molecule itself can be used as a ligand in organometallic complexes, leading to a wide range of derivatives with tailored properties.

While the fully substituted nature of the duroquinone ring makes direct electrophilic or nucleophilic substitution challenging, its redox properties are exploited in functionalization reactions. Duroquinone can act as a powerful oxidant in catalytic cycles. For example, it is used in combination with a palladium catalyst and a bidentate phosphine (B1218219) ligand for the intermolecular oxidative amination of unactivated olefins. organic-chemistry.org In this reaction, duroquinone serves as the terminal oxidant, facilitating the allylic C(sp³)-H activation and subsequent amination. organic-chemistry.org

The photochemical reactions of duroquinone also represent a form of functionalization. Upon irradiation, triplet-state duroquinone can abstract hydrogen atoms from solvents like isopropanol (B130326), leading to the formation of the durosemiquinone radical. rsc.org This radical can then disproportionate to regenerate duroquinone and form durohydroquinone (B1221918), the fully reduced analogue. rsc.org

Duroquinone can act as a π-ligand, coordinating to transition metals through its carbon-carbon double bonds. A variety of organometallic complexes featuring the duroquinone ligand have been synthesized and characterized. These include π-complexes with metals such as cobalt, rhodium, and iridium. acs.orgacs.org The synthesis of these complexes typically involves the reaction of a suitable metal precursor with duroquinone. For instance, zerovalent ruthenium p-quinone complexes have been synthesized, demonstrating the versatility of quinones as ligands in organometallic chemistry. acs.org These complexes are of interest for their unique electronic structures and potential applications in catalysis.

Derived Structures from Electrochemical and Photochemical Transformations

Duroquinone (DQ), also known as 2,3,5,6-tetramethyl-1,4-benzoquinone, undergoes a variety of transformations under electrochemical and photochemical conditions, leading to the formation of several derived structures. These transformations are primarily centered around the redox activity of the quinone moiety and the reactivity of its excited states.

Electrochemical Transformations:

The electrochemical behavior of duroquinone is characterized by a reversible two-step reduction process. This process involves the sequential addition of two electrons to the duroquinone molecule, leading to the formation of the corresponding hydroquinone, durohydroquinone (DQH₂). The transformation proceeds through a stable intermediate, the durosemiquinone radical anion (DQ•⁻).

The initial step is a one-electron reduction to form the durosemiquinone radical anion. This species is relatively stable, particularly in aprotic media. The second step involves the addition of another electron to the semiquinone radical anion, resulting in the formation of the durohydroquinone dianion (DQ²⁻). In the presence of a proton source, this dianion is rapidly protonated to yield the final stable product, durohydroquinone.

DQ + e⁻ ⇌ DQ•⁻ (Formation of durosemiquinone radical anion)

DQ•⁻ + e⁻ ⇌ DQ²⁻ (Formation of durohydroquinone dianion)

DQ²⁻ + 2H⁺ → DQH₂ (Protonation to form durohydroquinone)

The reversibility of this process allows for the electrochemical oxidation of durohydroquinone back to duroquinone, completing the redox cycle. The specific potential at which these electron transfers occur is dependent on factors such as the solvent, the supporting electrolyte, and the electrode material. Glassy carbon electrodes are often preferred for studying the electrochemistry of quinones in non-aqueous solvents.

| Transformation | Reactant | Intermediate(s) | Product |

| Electrochemical Reduction | Duroquinone (DQ) | Durosemiquinone radical anion (DQ•⁻), Durohydroquinone dianion (DQ²⁻) | Durohydroquinone (DQH₂) |

| Electrochemical Oxidation | Durohydroquinone (DQH₂) | Durosemiquinone radical anion (DQ•⁻) | Duroquinone (DQ) |

Photochemical Transformations:

Upon absorption of light, duroquinone is promoted to an electronically excited singlet state, which can then undergo intersystem crossing to a more stable triplet state (³DQ*). This triplet state is a key reactive intermediate in the photochemical transformations of duroquinone.

The primary photochemical reaction of the triplet duroquinone in the presence of a hydrogen donor (such as isopropanol or ethanol) is hydrogen atom abstraction. This process leads to the formation of the durosemiquinone radical (DQH•) and a radical derived from the hydrogen donor. rsc.org

The reaction sequence can be described as follows:

DQ + hν → ¹DQ → ³DQ** (Photoexcitation and intersystem crossing)

³DQ + RH → DQH• + R•* (Hydrogen abstraction from a donor molecule RH)

The durosemiquinone radicals can then undergo disproportionation to regenerate duroquinone and form durohydroquinone:

2 DQH• → DQ + DQH₂

Flash photolysis studies have been instrumental in identifying these transient species and elucidating the reaction mechanisms. rsc.org These studies have shown that the photoreduction of duroquinone can be inhibited by the product, durohydroquinone, which can quench the triplet state of duroquinone. rsc.org This auto-inhibition occurs through a chemical reaction between the excited duroquinone and durohydroquinone, leading to the formation of two durosemiquinone radicals. rsc.org

Another photochemically derived structure is diduroquinone. Its formation suggests a dimerization process, although the precise mechanism is less commonly detailed than the primary photoreduction pathway.

| Transformation | Reactant | Key Intermediate(s) | Primary Product(s) |

| Photoreduction | Duroquinone (DQ) | Triplet duroquinone (³DQ), Durosemiquinone radical (DQH•) | Durohydroquinone (DQH₂) |

| Auto-inhibition Reaction | Triplet duroquinone (³DQ) + Durohydroquinone (DQH₂) | Durosemiquinone radical (DQH•) | Duroquinone (DQ) + Durohydroquinone (DQH₂) |

| Dimerization (less common) | Duroquinone (DQ) | - | Diduroquinone |

The photochemical transformations of duroquinone are highly dependent on the reaction conditions, particularly the nature of the solvent, which can act as the hydrogen donor. In aqueous solutions, the photochemistry of duroquinone can also lead to the formation of hydroxylated benzoquinone derivatives.

Advanced Redox Chemistry and Electron Transfer Mechanisms of Duroquinone

Electrochemical Behavior and Redox Potentials of Duroquinone

The electrochemical characteristics of duroquinone have been extensively studied, providing a foundational understanding of its redox activity. These properties are crucial for its roles in various chemical and biological systems.

Duroquinone undergoes both one-electron and two-electron reduction processes, leading to the formation of the durosemiquinone radical anion and the durohydroquinone (B1221918), respectively. researchgate.net The one-electron reduction potential of duroquinone is notably lower than that of unsubstituted benzoquinone, a consequence of the electron-donating nature of its four methyl groups. nih.gov

The reduction processes can be summarized as follows:

One-electron reduction: DQ + e⁻ ⇌ DQ•⁻ (Durosemiquinone radical anion)

Two-electron reduction: DQ + 2e⁻ + 2H⁺ ⇌ DQH₂ (Durohydroquinone)

These reduction potentials are sensitive to the surrounding chemical environment, including the solvent and the presence of electrolytes.

| Compound | Process | Potential (V vs. reference) | Conditions | Reference |

|---|---|---|---|---|

| Duroquinone | One-electron reduction (S1 state) | 2.22 V vs SCE | - | acs.org |

| Duroquinone | Calculated one-electron reduction | 3.99 eV | Gas-phase | acs.org |

| Benzoquinone | Calculated one-electron reduction | 4.51 eV | Gas-phase | acs.org |

The redox properties of duroquinone are significantly influenced by the solvent and the supporting electrolyte. semanticscholar.org In aprotic solvents, the one-electron reduction to the durosemiquinone radical anion is typically well-defined. The stability and subsequent reactivity of this radical anion are dependent on the solvent's ability to solvate ions and the nature of the electrolyte's counter-ion. Protic ionic liquids have been explored as electrolytes that can facilitate PCET reactions for quinone-type molecules. researchgate.netconfex.com The choice of solvent can also affect the formal potential of the redox couple and the kinetics of the electron transfer process.

The durosemiquinone radical anion (DQ•⁻) is a key intermediate in the redox chemistry of duroquinone. researchgate.net Its formation can be achieved through chemical or electrochemical one-electron reduction of duroquinone. The stability of the durosemiquinone radical is influenced by its environment; in aqueous solutions at neutral pH, it exists primarily in its anionic form. nih.gov The reactivity of the durosemiquinone radical is characterized by its ability to participate in disproportionation reactions and to react with molecular oxygen to produce superoxide (B77818). nih.govnih.gov

Photoinduced Electron Transfer (PET) in Duroquinone Systems

Duroquinone is a well-studied participant in photoinduced electron transfer (PET) reactions, where light absorption leads to an excited state with enhanced redox activity.

Upon photoexcitation, duroquinone can form an excited triplet state. This triplet state is a potent oxidant and can be quenched by electron donors, leading to the formation of the durosemiquinone radical anion. acs.orgacs.org The quenching process can occur through charge-transfer interactions, and the rate of quenching is dependent on the electron affinity of the quinone and the ionization potential of the quenching agent. rsc.org The dynamics of the triplet state and its quenching have been investigated using techniques such as laser photolysis. acs.org The quenching mechanism can involve the formation of an encounter complex and a subsequent exciplex, which can then either lead to the formation of free radical ions or return to the ground state through back electron transfer. nih.govacs.org The study of these quenching mechanisms is crucial for understanding the role of duroquinone in various photochemical processes. nih.gov

Exciplex Formation and Spin Dynamics

The photoinduced electron transfer (PET) reactions involving duroquinone can lead to the formation of an intermediate triplet exciplex. uni-konstanz.de This phenomenon has been observed in studies involving the reaction between triplet erythrosin B and duroquinone. The formation of the duroquinone anion radical in these reactions is a key step, and its spin dynamics have been investigated using transient absorption and pulsed Fourier Transform Electron Paramagnetic Resonance (FT-EPR) spectroscopy. uni-konstanz.de

The verification of a triplet exciplex as a reaction intermediate is confirmed by the observation of electron spin polarization induced by spin-orbit coupling. uni-konstanz.de The analysis of this spin polarization provides insights into the dynamics of the system. Specifically, the solvent viscosity dependence of the electron spin polarization's enhancement factors allows for the determination of the zero-field splitting constants of the triplet exciplex. uni-konstanz.de

Environmental and Solvent Effects on PET Efficiency

The efficiency of photoinduced electron transfer involving duroquinone is significantly influenced by the surrounding solvent and environment. The kinetic parameters for the formation of exciplexes, a key step in some PET processes, have been determined in various alcoholic solvents. uni-konstanz.de These studies reveal a clear dependence of the reaction dynamics on the properties of the solvent.

Furthermore, the nature of the solvent affects the rate constants for the interaction between duroquinone and other reactive species, such as singlet molecular oxygen. nih.gov The total quenching rate constant (kt) for this interaction has been analyzed using the semiempirical solvatochromic equation proposed by Kamlet and Taft. This analysis indicates that the hydrogen-bond donor capability of the solvent plays a crucial role. nih.gov Higher values for the kt, in the range of 2-7 x 10(7) M(-1) s(-1), are observed in solvents with a greater hydrogen-bond donor ability (higher α parameter values), highlighting the importance of specific solvent interactions in governing the rates of these quenching reactions. nih.gov

Catalytic Roles of Duroquinone in Electron Transfer

Electrocatalysis by Adsorbed Duroquinone Layers

Duroquinone demonstrates significant catalytic activity in heterogeneous electron transfer reactions when adsorbed onto electrode surfaces. ualberta.ca Studies have shown that physisorbed or chemisorbed monolayers of duroquinone on carbon electrodes can catalyze the oxidation and reduction of molecules such as dopamine. ualberta.ca

Role in Oxygen Reduction Reactions

Quinone functionalities, including duroquinone, play a role in facilitating the oxygen reduction reaction (ORR). researchgate.net The presence of a quinone can promote the two-electron reduction of oxygen, leading to the generation of hydrogen peroxide (H2O2). researchgate.net This process is initiated by the reduction of the quinone group to form a semiquinone intermediate. This intermediate is then capable of transferring an electron to an oxygen molecule, thus facilitating the reduction process. researchgate.net This catalytic behavior is observed in both acidic and alkaline conditions. researchgate.net

Reaction Kinetics and Thermodynamics of Duroquinone Redox Processes

The redox behavior of duroquinone is characterized by the quinone/semiquinone/hydroquinone (B1673460) triad (B1167595) (Q/SQ•−/H2Q). The half-cell reduction potentials of these couples in aqueous solutions at neutral pH are fundamental to understanding the thermodynamic and kinetic characteristics of duroquinone's reactions. nih.govnih.gov Substituents on the quinone ring, such as the four methyl groups in duroquinone, significantly influence the electron density and, consequently, the reduction potentials. nih.govnih.gov

For duroquinone, the standard one-electron half-cell reduction potential for the formation of the durosemiquinone radical (Q/SQ•−) is E°′ = -240 mV. nih.gov This potential indicates that while duroquinone is more difficult to reduce than 1,4-benzoquinone, the resulting durosemiquinone is a stronger reducing agent than benzosemiquinone. nih.gov The thermodynamics, dictated by these reduction potentials, govern the kinetics of subsequent reactions, such as the reaction of the semiquinone radical with molecular oxygen. nih.govnih.gov

Rate Constants of Semiquinone Reactions

The reactions of the durosemiquinone radical are central to the redox chemistry of duroquinone. A key reaction is its disproportionation, where two semiquinone radicals react to form one molecule of duroquinone and one of durohydroquinone (2QH• → Q + QH2). rsc.org Kinetic measurements from flash photolysis studies have confirmed that durosemiquinone radicals undergo this disproportionation process. rsc.org

The reaction of semiquinone radicals with molecular oxygen to form superoxide is another critical kinetic process. The rate constants for this reaction are strongly dependent on the one-electron reduction potential (E°′) of the parent quinone. nih.gov For semiquinones with reduction potentials less than -150 mV, the rate constants are often diffusion-limited, typically greater than 10^8 M−1 s−1. nih.gov As durosemiquinone's potential is -240 mV, it falls into this category, reacting rapidly with oxygen. nih.gov

The table below presents the second-order rate constants for the reaction of various semiquinone radicals with dioxygen, illustrating the relationship between the reduction potential and reaction kinetics.

| Quinone | E°′(Q/SQ•−) (mV) | k (M−1 s−1) |

|---|---|---|

| Anthraquinone | -445 | 5.00E+08 |

| Duroquinone | -240 | >1.00E+08 |

| 1,4-Benzoquinone | 99 | 5.00E+05 |

| Tetrachloro-1,4-benzoquinone | 650 | 3.00E-03 (estimated) |

Temperature Dependence of Recombination Kinetics

The recombination of duroquinone radicals, specifically the self-disproportionation of durosemiquinone radicals, is a critical process in its redox chemistry. This reaction involves two semiquinone radicals converting into a duroquinone and a hydroquinone molecule. The kinetics of this second-order reaction are significantly influenced by temperature.

The temperature dependence of the rate constant for this reaction can be described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). A study on the self-disproportionation of durosemiquinone radicals in different solvents provided the necessary parameters to understand this relationship. The investigation, conducted over a temperature range of 0 to 50 °C, determined the Arrhenius parameters for the durosemiquinone radical (DSQ) in isopropanol (B130326) and dioxane. cdnsciencepub.com

The rate constants were determined by monitoring the decay of the durosemiquinone radical concentration over time using electron spin resonance (ESR) spectroscopy. cdnsciencepub.com The Arrhenius parameters were then derived from the plot of the logarithm of the rate constant against the inverse of the temperature. cdnsciencepub.com

The data reveals that the activation energy for the disproportionation reaction is relatively low, indicating a modest energy barrier for the reaction to occur. The pre-exponential factor, which is related to the frequency of collisions with the correct orientation, is also provided. These parameters are crucial for predicting the rate of recombination at various temperatures and understanding the stability of the durosemiquinone radical in different solvent environments.

| Solvent | log A (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kcal/mol) |

|---|

Kinetic versus Thermodynamic Control in Reactions

In chemical reactions where multiple products can be formed from a single reactant, the distribution of these products can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com This principle is particularly relevant in the reactions of duroquinone and other quinones, where competing reaction pathways can lead to different isomers or adducts.

Kinetic control dominates under conditions where the reaction is irreversible, typically at lower temperatures. masterorganicchemistry.com The major product formed is the one that is generated the fastest, meaning it has the lowest activation energy. jackwestin.com This product is referred to as the kinetic product.

Thermodynamic control , on the other hand, is favored under conditions where the reaction is reversible, usually at higher temperatures. masterorganicchemistry.com With sufficient energy, the initially formed products can revert to the starting materials and interconvert. Over time, an equilibrium is established, and the major product will be the most stable one, i.e., the one with the lowest Gibbs free energy. wikipedia.org This is known as the thermodynamic product.

A classic example illustrating this concept in quinone chemistry is the Diels-Alder reaction. While specific studies on duroquinone are not extensively detailed in this context, the behavior of similar quinones, such as 2,3-dicyano-p-benzoquinone, in Diels-Alder reactions provides a strong model. researchgate.net In these cycloaddition reactions, a diene adds to the quinone (dienophile), and different stereoisomers (endo and exo) can be formed.

Generally, in Diels-Alder reactions, the endo product is formed faster due to favorable orbital overlap in the transition state, making it the kinetic product. masterorganicchemistry.com However, the exo product is often sterically less hindered and therefore more thermodynamically stable. wikipedia.orgmasterorganicchemistry.com

The reaction conditions dictate the outcome:

Low Temperature: The reaction is under kinetic control, and the faster-forming endo product predominates. masterorganicchemistry.com

High Temperature: The reaction becomes reversible (a retro-Diels-Alder reaction can occur), leading to thermodynamic control. The more stable exo product becomes the major isomer in the equilibrium mixture. masterorganicchemistry.com

This interplay between reaction pathways is crucial for synthetic strategies involving duroquinone, as the desired product isomer can often be selectively obtained by carefully controlling the reaction temperature and time.

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Reaction Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time |

| Reversibility | Irreversible | Reversible |

| Dominant Product | Fastest forming product | Most stable product |

| Determining Factor | Activation Energy (Ea) | Gibbs Free Energy (ΔG) |

| Diels-Alder Example | Favors endo product | Favors exo product |

Spectroscopic and Computational Investigations of Duroquinone

Advanced Spectroscopic Characterization of Duroquinone and its Intermediates

Spectroscopic methods offer powerful tools for probing the molecular structure and dynamics of duroquinone and the transient species formed during reactions, such as its radical anion and triplet state.

Electron Spin Resonance (ESR) and Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to study species with unpaired electrons, such as free radicals and triplet states aapt.org. Duroquinone can form a semiquinone radical anion upon one-electron reduction, which is paramagnetic and thus detectable by ESR/EPR spectroscopy.

Studies utilizing pulsed FT-EPR spectroscopy have investigated the spin dynamics of the duroquinone anion radical (DQ•⁻) generated through photoinduced electron transfer reactions researchgate.net. Observations of unusual net-absorptive electron spin polarization, alongside net-emissive polarization, have suggested the formation of a triplet exciplex or contact radical pair as a reaction intermediate researchgate.net. The analysis of solvent viscosity dependence in these studies allows for the determination of kinetic parameters for exciplex formation and the intrinsic enhancement factors of electron spin polarization researchgate.net. Time-resolved ESR has also been employed to measure CIDEP (Chemically Induced Dynamic Electron Polarization) spectra of transient radicals formed during the photolysis of duroquinone in systems like duroquinone/ethylene glycol in various environments researchgate.net.

EPR spectroscopy has also been used to characterize enzyme complexes where duroquinone acts as an oxidizing agent. For instance, the duroquinone-oxidized Archaeoglobus profundus Mvh:Hdl enzyme complex exhibits a rhombic EPR signal with specific g-values at 2.014, 1.939, and 1.895 researchgate.net. This paramagnetic species was detectable under non-saturating conditions at 20 K and remained detectable without significant broadening up to 60 K researchgate.net.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a technique used to study short-lived intermediate species formed during photochemical or photophysical processes. Upon excitation, duroquinone can undergo intersystem crossing to its triplet state, which has a characteristic absorption spectrum.

Research using flash photolysis or pulse radiolysis of duroquinone solutions has revealed a transient spectrum around 490 nm, which is attributed to triplet-triplet absorption of duroquinone rather than an isomer rsc.orgrsc.org. The extinction coefficient for this transient absorption has been estimated in different solvents, such as 9800 M⁻¹ cm⁻¹ in benzene (B151609) and 4700 M⁻¹ cm⁻¹ in cyclohexane (B81311) rsc.orgrsc.org. The decay of this transient absorption at 490 nm in cyclohexane solutions has been observed to follow first-order kinetics, with the decay constants depending on the dose and duroquinone concentration rsc.org.

Transient absorption spectroscopy has also been applied to investigate photoinduced electron transfer involving duroquinone. Studies on the photoinduced electron transfer of a model vitamin E−duroquinone system (MVE-D) using femtosecond spectroscopy have shown that the bonding of vitamin E to duroquinone significantly reduces the lifetime of the lowest excited singlet state (S₁ state) of duroquinone due to electron transfer from the vitamin E moiety acs.org. Transient absorption spectra of duroquinone alone and in the presence of electron donors like triphenylamine (B166846) adsorbed on silica (B1680970) surfaces have been recorded after pulsed laser excitation, showing characteristic absorption bands for the duroquinone triplet and the radical cation of the donor researchgate.net.

Fourier Transform Infrared (FTIR) Difference Spectroscopy

FTIR difference spectroscopy is a valuable technique for studying subtle structural changes and molecular interactions in biological systems, particularly in proteins. It can be used to investigate the binding and redox state changes of quinones within protein environments.

Isotope-edited FTIR difference spectra have been used to study the role of duroquinone when incorporated into the Q<0xE2><0x82><0x90> binding site of purple bacterial photosynthetic reaction centers sigmaaldrich.comnih.gov. These studies, often involving ¹⁸O substitution on the carbonyl groups of duroquinone, provide insights into the vibrational modes of the quinone and its interactions with the protein environment nih.gov. Upon reconstitution of Q<0xE2><0x82><0x90>-depleted reaction centers with symmetrical quinones like duroquinone, the double-difference spectra reveal a splitting of the quinone C=O modes and a frequency downshift upon binding to the Q<0xE2><0x82><0x90> site nih.gov. This indicates asymmetrical bonding interactions of the carbonyls with the protein, consistent with hydrogen bonding to distinct amino acid residues nih.govnih.gov.

Time-resolved FTIR spectroscopy has also been employed to study the triplet excited state of duroquinone in confined environments, such as zeolites acs.org. The infrared spectrum of triplet excited duroquinone occluded in zeolite NaY has been recorded, and assignment of a strong absorption at 1542 cm⁻¹ to the C=O stretching mode, red-shifted by 100 cm⁻¹ relative to the ground state, supports the ππ* character of the lowest triplet state in this polar environment acs.org.

Computational Chemistry and Molecular Modeling of Duroquinone

Computational chemistry and molecular modeling techniques provide theoretical approaches to complement experimental studies, offering insights into the electronic structure, energetics, and dynamics of duroquinone. These methods can help predict properties and understand reaction mechanisms at a molecular level kallipos.gramazon.comgoogle.com.

Density Functional Theory (DFT) Calculations of Electronic Structure and Reduction Potentials

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. It is particularly useful for determining properties such as molecular geometries, energies, and electron distributions. DFT calculations have been extensively applied to study the redox properties of quinones, including duroquinone.

DFT calculations are used to estimate one-electron reduction potentials of quinones by approximating gas-phase reduction free energy differences from calculated electron affinities acs.org. Different hybrid Hartree-Fock/density-functional methods, such as B3LYP, have been employed for these calculations acs.org. While DFT calculations can provide good agreement with experimental reduction potentials for many quinones, the accuracy can vary depending on the specific quinone and the functional used acs.orgnih.gov. For example, one study found that while DFT calculations were within 10-190 meV of experimental values for selected p-benzoquinones, the least accuracy was obtained for duroquinone acs.org. However, other studies have shown that DFT calculations using specific functionals like BHandHLYP can accurately reproduce experimental first one-electron reduction potentials for a series of p-quinones, including those structurally related to duroquinone nih.gov.

DFT calculations also provide insights into the structural changes upon reduction and the nature of interactions in different environments. For instance, DFT calculations can reveal differences in C=O bond lengths between neutral quinones and their semiquinone radical anions, which are influenced by hydrogen bonding and electrostatic interactions with the surrounding environment nih.gov.

Molecular Dynamics Simulations in Complex Environments

Molecular Dynamics (MD) simulations are computational methods that simulate the time evolution of a molecular system by calculating the forces between atoms and solving the equations of motion ebsco.commdpi.com. These simulations are valuable for studying the behavior of molecules in complex environments, such as solutions or protein binding sites, and for understanding dynamic processes like electron transfer.

MD simulations, often coupled with DFT (MDFT), have been used to investigate electron transfer reactions involving quinones, including duroquinone, in solution aip.org. These simulations can provide insights into solvent reorganization free energies, which are crucial parameters in the Marcus theory of electron transfer aip.org. Studies have shown that MD simulations can generate trajectories of duroquinone solvated in solvents like acetonitrile (B52724) and compute the energy cost associated with its reduction aip.org. The results from MDFT calculations for the reorganization free energies of duroquinone have shown good agreement with those obtained from ab initio molecular dynamics (AIMD) simulations aip.org. MD simulations can also help visualize and understand the structural dynamics and interactions of duroquinone within protein binding sites, complementing experimental spectroscopic data nih.govnih.gov.

4.2.3. Physiologically Based Pharmacokinetic (PBPK) Modeling for Biological Systems

Physiologically based pharmacokinetic (PBPK) modeling is a computational technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of compounds within biological systems. nih.govepa.gov These models mathematically simulate the body as a series of interconnected compartments representing different organs and tissues, with transport between them governed by blood flow rates and tissue-specific parameters. nih.govnih.govfrontiersin.org PBPK models integrate physiological information with physicochemical data of the compound to provide a comprehensive understanding of its disposition over time. nih.gov

Research has utilized PBPK modeling to investigate the behavior of quinones, including duroquinone, in biological systems, particularly focusing on their interactions within specific organs like the lungs. nih.govphysiology.org Studies involving isolated perfused rat lungs have employed PBPK models to interpret the dynamic data of fluorescent dyes, providing insights into cellular and mitochondrial processes. nih.govphysiology.org These models often include compartments representing the lung vasculature, extravascular space, and mitochondria, accounting for factors such as volume and transport between these regions. nih.govphysiology.org

Specifically, in the context of duroquinone, PBPK modeling has been applied to understand its reduction and oxidation within the lungs. nih.gov Studies have shown that lungs possess a significant capacity for reducing exogenous amphipathic quinones like duroquinone to their hydroquinone (B1673460) forms and subsequently oxidizing them back. nih.gov The PBPK models used in these investigations have helped to identify the dominant sites for these transformations. For instance, the cytosolic enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) has been identified as a primary site for duroquinone reduction in rat lungs, while mitochondrial complex III is a predominant site for duroquinone hydroquinone oxidation during pulmonary circulation. nih.gov

Computational modeling results from these PBPK studies can provide quantitative data on various parameters influencing the behavior of duroquinone and other compounds in biological systems. For example, in studies examining mitochondrial membrane potential (Δψm) in isolated perfused lungs, PBPK models were used to estimate changes in Δψm under different conditions, such as hyperoxia exposure. nih.govphysiology.org

While specific detailed data tables directly from PBPK modeling of duroquinone's complete ADME profile across a whole biological system were not extensively found in the search results, the application of PBPK modeling in localized systems like the lung highlights its potential for understanding duroquinone's fate. The models incorporate various physiological and biochemical parameters to simulate the compound's movement and transformation within the defined compartments.

PBPK modeling is a valuable tool for integrating in vitro and in vivo data, allowing for the prediction of target tissue dose and the impact of various factors, including physiological variability and the activity of metabolizing enzymes like NQO1. nih.govfrontiersin.orgfrontiersin.org Although the provided search results focus on the application of PBPK in understanding duroquinone's behavior in isolated lungs and the general principles of PBPK modeling for quinones and other compounds, they demonstrate the relevance of this computational approach for investigating the pharmacokinetics of duroquinone in biological systems.

Applications of Duroquinone in Advanced Materials and Energy Systems

Duroquinone in Organic Electronics and Photovoltaics

Duroquinone's redox activity and structural characteristics lend themselves to applications in organic electronics and photovoltaic devices.

Development of Conductive Polymers and Nanomaterials

Duroquinone has been explored in the synthesis and modification of conductive polymers, which are essential components in flexible electronics and other advanced materials. It can act as an oxidant in polymerization reactions, influencing the formation and properties of π-conjugated polymers. chemrxiv.orgjianguomei.comacs.orgx-mol.net For instance, duroquinone (TMQ) has been used as an oxidant in the synthesis of highly conductive n-doped polymers like poly(benzodifurandione) (PBFDO). jianguomei.comacs.orgnih.govresearchgate.net Research has shown that PBFDO synthesized using duroquinone-promoted polymerization can exhibit high conductivity and air stability. jianguomei.com While direct polymerization in water using duroquinone faced challenges due to its poor solubility, modified versions like water-soluble TMQ-PANa have been developed to enable aqueous synthesis of conductive polymers, achieving notable electrical conductivity and stability. nih.govacs.org

Organic Photovoltaics and Energy Conversion Devices

In the realm of organic photovoltaics (OPVs) and energy conversion devices, duroquinone's role often relates to its electron-accepting capabilities and involvement in charge transfer processes. Quinone-type bacterial reaction centers, which share functional similarities with duroquinone, were among the first systems where photoelectricity signals were detected in hybrid devices. nih.gov Duroquinone's influence on energy conversion processes has been highlighted in studies involving photosynthetic reaction centers. sigmaaldrich.comsigmaaldrich.com Furthermore, duroquinone has been identified as a component in extracts from natural sources like henna, which have been explored for use as redox molecules in renewable biobatteries, demonstrating its potential in sustainable energy conversion applications. aphrc.org Organic photovoltaic cells have also been investigated as chemical sensors, where exposure to compounds like duroquinone can induce a significant increase in open-circuit voltage, indicating an efficient internal energy transfer. researchgate.net

Duroquinone in Energy Storage Technologies

Duroquinone's reversible redox behavior makes it a compelling candidate for various energy storage applications, particularly in advanced battery systems.

Redox Flow Batteries and Aqueous Rechargeable Batteries

Quinone-based organic compounds are actively being investigated as active materials for redox flow batteries (RFBs) and aqueous rechargeable batteries due to their sustainability and versatility. chemrxiv.orgchemrxiv.orgresearchgate.net Duroquinone, as a model quinone, has been included in studies aimed at understanding the electrochemical behavior of quinone-based organic electrodes in aqueous rechargeable batteries. chemrxiv.orgchemrxiv.orgnih.gov Research has focused on elucidating the charge storage mechanisms in these systems, particularly in the presence of multivalent metal cations like Zn2+. chemrxiv.orgchemrxiv.orgnih.gov These studies have helped to rationalize the electrochemical behavior based on proton-coupled electron transfer mechanisms. chemrxiv.orgchemrxiv.orgnih.gov The use of organic compounds, including quinone derivatives, in RFBs is a promising area for large-scale energy storage. researchgate.netntu.edu.sg

Quinone-Based Organic Electrodes

Duroquinone is a relevant compound in the study and development of quinone-based organic electrodes. chemrxiv.orgchemrxiv.orgnih.gov Organic electrodes are considered promising for large-scale energy storage in rechargeable aqueous batteries, especially in hybrid systems pairing a low-voltage metal anode with a high-voltage organic cathode. chemrxiv.orgchemrxiv.orgnih.gov Investigations into the electrochemical reactivity of quinones like duroquinone, both in solution and incorporated into carbon-based composite electrodes, are crucial for understanding their performance in these applications. chemrxiv.orgchemrxiv.orgnih.gov The designability of organic electrode materials, such as modifying quinone structures, allows for tuning their electrochemical activity and capacity. researchgate.net

Duroquinone in Catalysis and Chemical Transformations

Duroquinone (DQ) demonstrates significant utility in various catalytic processes and chemical transformations, leveraging its unique redox properties and structural characteristics. Its applications span from facilitating organic reactions to acting as a key component in electrochemical systems.

Catalysis of Organic Reactions

Duroquinone serves in several capacities in the catalysis of organic reactions, often acting as an oxidant or a component within a catalytic system. In visible light photoredox catalysis, duroquinone has been employed as a stoichiometric oxidant in reactions involving ruthenium complexes nih.gov. The addition of lithium tetrafluoroborate (B81430) has been observed to increase reaction yields, potentially by lowering the reduction potential of duroquinone through lithium coordination nih.gov. This suggests a mechanism involving the oxidative quenching of the excited ruthenium complex by lithium-complexed duroquinone nih.gov.

Furthermore, duroquinone is utilized as a ligand in catalyst precursors for transition metal-catalyzed organic synthesis. The complex Ni(cod)(dq) (cod = 1,5-cyclooctadiene) stands out as a robust and air-stable nickel(0) precursor rsc.orgchemrxiv.orgresearchgate.net. This complex has shown comparable reactivity to Ni(cod)₂ in various coupling reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, while offering improved stability against oxidation and thermal decomposition rsc.org. Studies on the ligand exchange of Ni(cod)(dq) indicate that elevated temperatures are required to replace the cod and duroquinone ligands with phosphines or N-heterocyclic carbenes rsc.orgrsc.org. The use of Ni(cod)(dq) as a catalyst precursor has been demonstrated in the synthesis of oligothiophene and polythiophene, resulting in reduced formation of undesired homocoupling byproducts compared to using nickel(II) species rsc.orgrsc.org.

Duroquinone also participates in palladium-catalyzed transformations. In conjunction with a palladium catalyst and a bidentate phosphine (B1218219) ligand, duroquinone enables the catalytic intermolecular oxidative amination of unactivated olefins organic-chemistry.org. This reaction provides a regioselective and stereoselective route to secondary allylic amines via allylic C(sp³)-H activation and nucleophilic amination organic-chemistry.org.

In copper-catalyzed systems, a combination of CuCl, duroquinone, and PhCOONa has been reported to effectively catalyze the synthesis of cyclic amides through intramolecular amidation researchgate.net.

Electrochemistry in Catalytic Systems

In electrochemical contexts, duroquinone functions as an electrocatalyst and a redox mediator. When adsorbed on glassy carbon electrodes, duroquinone acts as an electrocatalyst for redox species in solution ualberta.cafigshare.com. This catalytic effect is attributed to a "self-catalysis" mechanism involving the adsorbed quinone species during electron transfer ualberta.cafigshare.com.

Duroquinone has been investigated as a redox mediator in nonaqueous lithium-oxygen (Li-O₂) batteries rsc.orgacs.orgresearchgate.net. In this application, duroquinone acts as an electron shuttle, facilitating the oxygen reduction reaction (ORR) during battery discharge rsc.org. The duroquinone receives an electron from the electrode, forming the duroquinone radical anion (DQ⁻), which then transfers an electron to dissolved oxygen, leading to the chemical reduction of O₂ rsc.org. The presence of water in the electrolyte can influence the performance of quinone redox mediators by stabilizing reduced quinone species through hydrogen bonding and coordination with Li⁺ ions acs.orgresearchgate.net. This stabilization can impact the solvation, concentration, lifetime, and diffusion length of reduced oxygen species, thereby affecting the discharge voltage, rate, and capacity of the battery acs.orgresearchgate.net.

Studies on the electrochemistry of quinones, including duroquinone, reveal insights into their electron transfer and proton-coupled electron transfer (PCET) processes nih.gov. The reduction potentials of duroquinone, both for single-electron and two-electron/two-proton transfers, have been characterized nih.gov. Duroquinone has also been used as a model system to study the interplay of H⁺-transfer and hydrogen-bonding reactions alongside electron transfer in aprotic solvents escholarship.org.

Quinones in general, including duroquinone, are recognized as redox mediators that can accelerate electron transfer in various systems encyclopedia.pub. Their effectiveness as redox mediators is often linked to their redox potential, which should ideally fall between those of the terminal electron acceptor and donor to lower the reaction's activation energy encyclopedia.pub.

| Application Area | Role of Duroquinone | Specific Examples / Findings | Relevant Citations |

| Catalysis of Organic Reactions | Stoichiometric oxidant in photoredox catalysis | Used with ruthenium complexes; yield increase with LiBF₄ additive suggested due to lowered reduction potential via Li coordination. | nih.gov |

| Ligand in nickel catalyst precursors | Ni(cod)(dq) complex: air-stable, effective in Suzuki-Miyaura, Buchwald-Hartwig amination, and polythiophene synthesis; improved stability over Ni(cod)₂. | rsc.orgchemrxiv.orgresearchgate.netrsc.org | |

| Component in palladium-catalyzed amination | Enables intermolecular oxidative amination of unactivated olefins with a Pd catalyst and phosphine ligand. | organic-chemistry.org | |

| Component in copper-catalyzed amidation | CuCl/duroquinone/PhCOONa system catalyzes intramolecular amidation for cyclic amide synthesis. | researchgate.net | |

| Electrochemistry in Catalytic Systems | Electrocatalyst (adsorbed on electrodes) | Catalyzes redox reactions of solution-phase species on glassy carbon electrodes via a "self-catalysis" mechanism. | ualberta.cafigshare.com |

| Redox mediator in Li-O₂ batteries | Acts as an electron shuttle during ORR; DQ⁻ transfers electrons to O₂. | rsc.orgacs.orgresearchgate.net | |

| Subject of electrochemical studies | Characterized for 1 e⁻ and 2 e⁻/2 H⁺ reduction potentials; used to study H⁺-transfer and H-bonding in aprotic solvents. | nih.govescholarship.org | |

| General redox mediator | Accelerates electron transfer; effectiveness related to redox potential. | encyclopedia.pub |

Biological and Environmental Research on Duroquinone

Duroquinone as a Probe in Biological Electron Transfer Systems

Duroquinone is frequently employed as a molecular probe to investigate electron transfer reactions within various biological systems. Its well-defined redox properties make it a valuable tool for understanding complex biochemical pathways. ontosight.ai

Photosynthesis and Respiratory Chain Studies

In photosynthesis research, duroquinone serves as an electron acceptor, particularly in bacterial reaction centers. Studies involving purple bacterial photosynthetic reaction centers have highlighted duroquinone's role when it is incorporated into the QA binding site, influencing isotope-edited FTIR difference spectra, which are crucial for understanding energy conversion processes. sigmaaldrich.com Duroquinone can also function as an exogenous electron mediator in photosynthetic microbial fuel cells, facilitating electron transfer in cyanobacteria. colab.wsacs.org By delivering electrons to the plastoquinone (B1678516) pool or cytochrome b6f, duroquinone can drive photosynthetic electron transport, potentially leading to the production of ATP and NADPH. acs.org Research has also utilized reduced duroquinone to support Photosystem I (PSI)-catalyzed electron transport in studies investigating the effects of heavy metals like mercury ions on photosynthetic electron transport in cyanobacteria. ias.ac.in Furthermore, investigations into the cytochrome bc1 complex in photosynthetic bacteria, such as Rhodobacter sphaeroides, involve studying electron transfer chains where quinones like duroquinone play a significant role. acs.orgnih.gov

Interaction with Enzymes and Proteins (e.g., NQO1)

Quinones, including duroquinone, are known substrates for the enzyme NAD(P)H quinone oxidoreductase 1 (NQO1). proteopedia.orgwikipedia.org NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones to their corresponding hydroquinones, utilizing NAD(P)H as an electron donor. proteopedia.orgwikipedia.orgresearchgate.net Research indicates that duroquinone binds to the active site of NQO1, involving interactions with the FAD cofactor and various hydrophobic and hydrophilic residues. proteopedia.org This binding can induce conformational changes within the enzyme. proteopedia.orgbrighton.ac.uk The NQO1-mediated two-electron reduction is considered a detoxification pathway for quinones, as it bypasses the formation of reactive semiquinone radicals. wikipedia.orgresearchgate.net Studies have shown that exposure to vaping emissions containing duroquinone led to a significant upregulation of NQO1 gene expression in human bronchial epithelial cells. nih.govnih.gov Beyond enzymatic interactions, quinones can also act as Michael acceptors, leading to the alkylation of cellular proteins. researchgate.netnih.govacs.orgacs.orgnih.gov

Role in Biochemical Sensors

Duroquinone has demonstrated a critical role in enhancing the response of biochemical sensors. sigmaaldrich.com In investigations focused on optimizing gold electrode surfaces with photosystem II monolayers, duroquinone was found to be crucial for improved sensor performance. sigmaaldrich.com Bacterial sensors designed for the detection of phenol (B47542) have successfully employed duroquinone as a mediator to facilitate the transfer of electrons from the oxidation of phenol to the electrode surface. nih.gov Similarly, photosystem II-based biosensors developed for the detection of explosive compounds have utilized duroquinone as a redox mediator. researchgate.net Duroquinone's function as a redox mediator is also exploited in electrochemically driven photosynthetic electron transport systems in cyanobacteria, where it helps in delivering electrons from a cathode to the biological system. acs.org

Formation and Redox Cycling in Biological Contexts

Duroquinone is recognized as a highly redox-active molecule capable of undergoing redox cycling within biological systems. nih.govnih.gov This process is significant due to its potential to generate reactive oxygen species.

Degradation Products from Biological Sources (e.g., Vitamin E Acetate)

Duroquinone has been identified as a thermal degradation product of vitamin E acetate (B1210297) (VEA). nih.govnih.govacs.orgfrontiersin.orgescholarship.orgplos.org This formation has been particularly noted during the vaping of VEA, a substance linked to e-cigarette, or vaping-associated lung injury (EVALI). nih.govnih.govacs.orgfrontiersin.orgescholarship.orgplos.org VEA is known to decompose into various products, including duroquinone, when subjected to vaping temperatures. nih.govacs.orgescholarship.orgplos.org Research indicates that the presence of oxygen and transition metals can further enhance the thermal degradation of VEA, leading to increased formation of duroquinone. nih.govacs.org

Influence on Cellular Redox Status and Lung Injury Mechanisms

Duroquinone (DQ) is a redox-active molecule that can undergo redox cycling nih.gov. This process involves the reduction of the quinone by cellular reductases, such as NAD(P)H quinone oxidoreductase 1 (NQO1), or other reducing agents, to form a semiquinone radical nih.gov. This radical can then react with molecular oxygen, generating reactive oxygen species (ROS), including superoxide (B77818), hydrogen peroxide, and hydroxyl radicals, while regenerating the quinone nih.gov.

Studies have investigated the role of duroquinone in lung injury. The formation of redox-active duroquinone from the vaping of vitamin E acetate has been found to contribute to oxidative lung injury nih.govacs.org. Vaping emissions containing duroquinone demonstrated the ability to generate ROS in both acellular and cellular systems nih.govacs.org. Exposure to these emissions led to a significant upregulation of genes associated with oxidative stress, such as NQO1 and HMOX-1, in human bronchial epithelial cells nih.govacs.org. This suggests a strong potential for vaped vitamin E acetate to cause oxidative damage and acute lung injury, with effects potentially more profound than exposure to equivalent concentrations of duroquinone alone, possibly due to synergistic interactions between thermal decomposition products of vitamin E acetate nih.gov.

The lungs can significantly influence the redox status of redox-active compounds passing through the pulmonary circulation nih.govphysiology.org. Duroquinone has been used as a model compound to study the pulmonary disposition of amphipathic quinone reductase substrates nih.govphysiology.org. Experiments in rat and mouse lungs showed that duroquinone is reduced to durohydroquinone (B1221918) (DQH₂) during passage through the pulmonary circulation nih.govphysiology.org. The maximum net rates of duroquinone reduction were approximately 4.9 and 2.5 µmol·min⁻¹·g dry lung wt⁻¹ in rat and mouse lungs, respectively nih.govphysiology.org. This reduction appears to be primarily mediated by cytoplasmic NQO1, as indicated by dicumarol (B607108) sensitivity and immunodetectable NQO1 expression in lung tissue nih.govphysiology.org. The reoxidation of durohydroquinone back to duroquinone is suggested to occur mainly at complex III of the mitochondrial electron transport chain, based on cyanide sensitivity nih.govphysiology.org. The conversion of duroquinone, a redox-cycling, oxygen-activating quinone, into a stable hydroquinone (B1673460) (DQH₂) by lung NQO1 is consistent with a role for this enzyme in determining the redox status of such compounds in circulation nih.govphysiology.org.

Duroquinone has also shown efficacy in reversing depolarization of mitochondrial membrane potential in isolated perfused lungs from rats exposed to hyperoxia or treated with rotenone (B1679576) researchgate.net.

Antioxidant and Pro-oxidant Activities of Duroquinone

Dual Nature of Activity Depending on Conditions

Duroquinone has been reported to exhibit both antioxidant and pro-oxidant activities, depending on the experimental conditions ontosight.aijkchemical.com. This dual nature is a characteristic observed in various phenolic compounds and quinones frontiersin.orgmdpi.comresearchgate.net. The balance between these activities can be influenced by factors such as concentration, the presence of metal ions, pH, and the specific biological system or environment frontiersin.orgmdpi.com.

Comparison with Other Antioxidants

The antioxidant activity of duroquinone has been compared with that of other antioxidants like alpha-tocopherol (B171835) and vitamin C in model systems researchgate.netnih.gov. In a model chemical system (luminol-peroxidase-H₂O₂), the concentrations of antioxidants needed to halve the chemiluminescence intensity (C₅₀%) followed the order: alpha-tocopherol > duroquinone > hypoxen > ascorbic acid researchgate.net. This suggests that in this specific model, duroquinone exhibited higher antioxidant activity than hypoxen and ascorbic acid but less than alpha-tocopherol researchgate.net.

Another study comparing the reactivity of probucol (B1678242) with triplet duroquinone and triplet benzophenone, and as a quencher of singlet oxygen, found that probucol's reactivity with triplet states was comparable to that of alpha-tocopherol nih.gov. However, probucol was significantly less effective than alpha-tocopherol as a quencher of singlet oxygen nih.gov. This study utilized duroquinone's triplet excited state to study the one-electron oxidation of probucol nih.gov.

The distribution of hydrophobic antioxidants between water and lipid phases can influence the concentration required to decrease the level of reactive oxygen species nih.gov.

Environmental Fate and Impact Studies

Information regarding the specific environmental fate and impact studies solely focused on duroquinone is limited in the provided search results. General information on environmental fate and exposure data for organic chemicals indicates that such studies assess how chemicals behave in the environment, including degradation rates and sorption properties, to understand their potential exposure to organisms battelle.orggoogle.com.fj. These studies often involve evaluating aerobic and anaerobic transformation in soil and water systems, adsorption/desorption characteristics, leaching potential, and soil dissipation battelle.org. While the searches provided context on environmental fate studies for organic chemicals generally, they did not yield specific detailed findings or data tables directly related to the environmental fate and impact of duroquinone itself.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| Duroquinone | 68238 |

| Durohydroquinone | |

| Vitamin E acetate | 500779430 |

| Alpha-tocopherol | |

| Ascorbic acid | |

| Hypoxen | |

| Probucol | 4947 |

| Benzophenone | 3102 |

| NAD(P)H quinone oxidoreductase 1 (NQO1) | |

| Hydrogen peroxide | 784 |

| Superoxide | 576652 |

| Hydroxyl radical | 1119 |

Influence on Cellular Redox Status and Lung Injury Mechanisms

Duroquinone (DQ) functions as a redox-active molecule capable of undergoing redox cycling nih.gov. This process entails the reduction of the quinone by cellular reductases, including NAD(P)H quinone oxidoreductase 1 (NQO1), or by other reducing agents, leading to the formation of a semiquinone radical nih.gov. Subsequently, this radical can interact with molecular oxygen, resulting in the generation of reactive oxygen species (ROS) such as superoxide, hydrogen peroxide, and hydroxyl radicals, while simultaneously regenerating the quinone nih.gov.

Research has explored the involvement of duroquinone in lung injury. The generation of redox-active duroquinone from the vaping of vitamin E acetate has been linked to oxidative lung injury nih.govacs.org. Vaping emissions containing duroquinone were observed to induce ROS generation in both acellular and cellular experimental setups nih.govacs.org. Exposure to these emissions resulted in a notable increase in the expression of genes related to oxidative stress, including NQO1 and HMOX-1, in human bronchial epithelial cells nih.govacs.org. These findings suggest a significant potential for vitamin E acetate vapor to cause oxidative damage and acute lung injury, with effects potentially more pronounced than those from equivalent concentrations of duroquinone alone, possibly due to synergistic effects among thermal decomposition products of vitamin E acetate nih.gov.

The lungs possess the capacity to substantially influence the redox state of redox-active compounds traversing the pulmonary circulation nih.govphysiology.org. Duroquinone has served as a model compound for investigating the pulmonary disposition of amphipathic quinone reductase substrates nih.govphysiology.org. Studies conducted on isolated rat and mouse lungs demonstrated the reduction of duroquinone to durohydroquinone (DQH₂) during its passage through the pulmonary circulation nih.govphysiology.org. The maximum net rates of duroquinone reduction were approximately 4.9 and 2.5 µmol·min⁻¹·g dry lung wt⁻¹ in rat and mouse lungs, respectively nih.govphysiology.org. This reduction appears to be primarily facilitated by cytoplasmic NQO1, supported by its sensitivity to dicumarol and the detection of NQO1 protein in lung tissue nih.govphysiology.org. The reoxidation of durohydroquinone back to duroquinone is thought to occur predominantly at complex III of the mitochondrial electron transport chain, based on its sensitivity to cyanide nih.govphysiology.org. The conversion of duroquinone, which is a redox-cycling, oxygen-activating quinone, into a stable hydroquinone (DQH₂) by lung NQO1 aligns with a role for this enzyme in regulating the redox status of such compounds in the bloodstream nih.govphysiology.org.

Furthermore, duroquinone has demonstrated effectiveness in reversing the depolarization of mitochondrial membrane potential in isolated perfused lungs from rats subjected to hyperoxia or treated with rotenone researchgate.net.

Antioxidant and Pro-oxidant Activities of Duroquinone

Dual Nature of Activity Depending on Conditions

Duroquinone has been reported to exhibit a dual nature, displaying both antioxidant and pro-oxidant activities contingent upon the experimental conditions ontosight.aijkchemical.com. This characteristic is also observed in various other phenolic compounds and quinones frontiersin.orgmdpi.comresearchgate.net. The balance between these two activities can be influenced by factors such as the compound's concentration, the presence of metal ions, the pH of the environment, and the specific biological system involved frontiersin.orgmdpi.com.

Comparison with Other Antioxidants

The antioxidant capacity of duroquinone has been compared to that of other antioxidants, such as alpha-tocopherol and vitamin C, in model systems researchgate.netnih.gov. In a cell-free chemical system utilizing luminol-peroxidase-H₂O₂, the concentrations of antioxidants required to reduce the chemiluminescence intensity by half (C₅₀%) followed the sequence: alpha-tocopherol > duroquinone > hypoxen > ascorbic acid researchgate.net. This indicates that, within this specific model, duroquinone demonstrated greater antioxidant activity than hypoxen and ascorbic acid but less than alpha-tocopherol researchgate.net.

In another study comparing the reactivity of probucol with the triplet states of duroquinone and benzophenone, and its ability to quench singlet oxygen, it was found that probucol's reactivity with triplet states was comparable to that of alpha-tocopherol nih.gov. However, probucol was considerably less effective than alpha-tocopherol as a singlet oxygen quencher nih.gov. This research utilized the triplet excited state of duroquinone to investigate the one-electron oxidation of probucol nih.gov.

The partitioning of hydrophobic antioxidants between aqueous and lipid phases can impact the concentration needed to decrease the levels of reactive oxygen species nih.gov.

Environmental Fate and Impact Studies

Specific detailed information and data tables focusing solely on the environmental fate and impact studies of duroquinone were not extensively available in the provided search results. General information regarding the environmental fate and exposure of organic chemicals indicates that such studies evaluate how these substances behave in the environment, including their degradation rates and sorption characteristics, to understand potential exposure pathways for organisms battelle.orggoogle.com.fj. These assessments typically encompass the investigation of aerobic and anaerobic transformation processes in soil and aquatic environments, adsorption/desorption properties, leaching potential, and dissipation in soil battelle.org. While the searches offered a general overview of environmental fate studies for organic chemicals, they did not provide specific findings or data directly pertaining to the environmental fate and impact of duroquinone itself.

Future Directions and Emerging Research Avenues for Duroquinone

Integration of Artificial Intelligence and Machine Learning in Duroquinone Research